

The Biosynthesis of Narbomycin in Streptomyces: A Technical Guide

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Compound of Interest		
Compound Name:	Narbomycin	
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Introduction

Narbomycin is a 14-membered macrolide antibiotic produced by Streptomyces venezuelae. It serves as a key intermediate in the biosynthesis of other related macrolides, such as pikromycin. The production of **narbomycin** involves a complex interplay of a type I polyketide synthase (PKS) system, a deoxysugar biosynthesis pathway, and subsequent tailoring enzymes. Understanding this intricate biosynthetic machinery is crucial for the rational design and engineered biosynthesis of novel macrolide antibiotics with improved therapeutic properties. This technical guide provides an in-depth overview of the **narbomycin** biosynthesis pathway, including quantitative data on key enzymes, detailed experimental protocols, and a visual representation of the metabolic cascade.

Data Presentation: Quantitative Analysis of Narbomycin Biosynthesis Enzymes

The following table summarizes the available quantitative data for key enzymes involved in the biosynthesis of **narbomycin**. Further research is required to fully characterize the kinetics of all enzymatic steps, particularly the individual modules of the polyketide synthase.



Enzyme/Mo dule	Substrate(s	kcat (min⁻¹)	KM (mM)	K D (μM)	Reference(s
PikC (CYP107L1)	Narbomycin	84	-	234.5	[1]
DesVII/DesVI II Complex	10- deoxymethyn olide, TDP-D- desosamine	0.55	5.83	-	[2]
PICS Module 2 + TE	(2S,3R)-2- methyl-3- hydroxypenta noyl-SNAC, Malonyl-CoA	0.6	-	-	[3]

Note: Kinetic data for the individual modules of the PikA polyketide synthase (PikAI-PikAIV) are not fully available in the literature and represent a key area for future research.

Experimental Protocols

Gene Knockout in Streptomyces venezuelae via CRISPR-Cas9

This protocol outlines a general workflow for targeted gene deletion in S. venezuelae using the CRISPR-Cas9 system, a powerful tool for genome editing in streptomycetes.[4][5] This method allows for the precise removal of genes within the pik biosynthetic gene cluster to study their function or to create mutant strains for producing novel **narbomycin** analogs.

Materials:

- S. venezuelae strain
- E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)
- CRISPR-Cas9 editing plasmid (e.g., pCRISPomyces series)



- · sgRNA design software
- Oligonucleotides for sgRNA and homology arms
- · Appropriate antibiotics for selection
- Standard molecular biology reagents and equipment (PCR, Gibson Assembly/Golden Gate cloning, electroporator, etc.)
- Streptomyces culture media (e.g., ISP4, TSB, SGGP)

Procedure:

- sgRNA Design and Plasmid Construction:
 - Identify the target gene for knockout within the pik cluster.
 - Design two unique 20-bp sgRNAs targeting the upstream and downstream regions of the gene using a CRISPR design tool.
 - Synthesize oligonucleotides encoding the designed sgRNAs.
 - Clone the sgRNA expression cassettes into the CRISPR-Cas9 vector.
 - Design and synthesize ~1kb homology arms flanking the target gene.
 - Assemble the homology arms into the sgRNA-containing CRISPR-Cas9 plasmid using Gibson Assembly or a similar cloning method. This will serve as the editing template for homologous recombination.
- Plasmid Transfer to Streptomyces venezuelae:
 - Transform the final CRISPR-Cas9 editing plasmid into a suitable E. coli conjugation donor strain.
 - Prepare a spore suspension of S. venezuelae.



- Perform intergeneric conjugation between the E. coli donor and S. venezuelae recipient on a suitable agar medium (e.g., modified ISP4).
- Overlay the conjugation plates with appropriate antibiotics to select for S. venezuelae exconjugants carrying the CRISPR plasmid.
- Screening for Gene Knockout:
 - Isolate individual exconjugant colonies and grow them on selective media.
 - Isolate genomic DNA from the potential mutants.
 - Perform PCR analysis using primers flanking the target gene to screen for the desired deletion. A successful knockout will result in a smaller PCR product compared to the wildtype.
 - Confirm the gene deletion by Sanger sequencing of the PCR product.
- Curing of the CRISPR Plasmid (Optional):
 - To obtain a marker-free mutant, the CRISPR plasmid can be cured by passaging the mutant strain on non-selective media for several rounds.
 - Screen individual colonies for the loss of the plasmid-associated antibiotic resistance.

In Vitro Assay for PikC (CYP107L1) Hydroxylase Activity

This protocol describes an in vitro assay to determine the enzymatic activity of the cytochrome P450 monooxygenase PikC, which catalyzes the hydroxylation of **narbomycin** to pikromycin. [6][7]

Materials:

- Purified PikC enzyme
- Narbomycin substrate
- NADPH



- A suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
- Spin-down protein (e.g., spinach ferredoxin and ferredoxin-NADP+ reductase) or a chemical redox partner system
- Reaction quenching solution (e.g., acetonitrile or methanol)
- HPLC system with a C18 column

Procedure:

- Reaction Setup:
 - Prepare a reaction mixture containing the buffer, purified PikC, and the redox partner system.
 - Pre-incubate the mixture at the desired temperature (e.g., 30°C).
 - Initiate the reaction by adding narbomycin and NADPH to the mixture.
 - The final reaction volume can be scaled as needed (e.g., 100 μL).
- · Enzymatic Reaction and Quenching:
 - Incubate the reaction for a defined period (e.g., 30 minutes).
 - Stop the reaction by adding an equal volume of quenching solution.
 - Centrifuge the mixture to pellet any precipitated protein.
- Product Analysis by HPLC:
 - Analyze the supernatant by reverse-phase HPLC.
 - Use a suitable gradient of solvents (e.g., water and acetonitrile with 0.1% formic acid) to separate the substrate (narbomycin) from the product (pikromycin).
 - Monitor the elution profile at an appropriate wavelength (e.g., 225 nm).



- Quantify the amount of pikromycin produced by comparing the peak area to a standard curve of known pikromycin concentrations.
- Calculation of Enzyme Activity:
 - Calculate the specific activity of PikC as the amount of product formed per unit time per amount of enzyme (e.g., µmol/min/mg).
 - For kinetic analysis, vary the substrate concentration and measure the initial reaction rates to determine KM and kcat values.

In Vitro Assay for DesVII Glycosyltransferase Activity

This protocol outlines an HPLC-based assay to measure the activity of the glycosyltransferase DesVII, which, in complex with its auxiliary protein DesVIII, attaches the deoxysugar TDP-D-desosamine to the macrolactone core.[2]

Materials:

- Purified DesVII and DesVIII proteins
- Narbonolide (or a suitable analog like 10-deoxymethynolide)
- TDP-D-desosamine
- A suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 8.0)
- Reaction quenching solution (e.g., chloroform or ethyl acetate)
- HPLC system with a C18 column

Procedure:

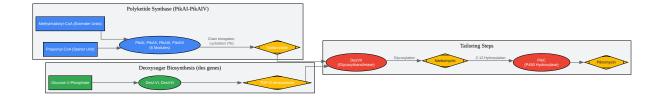
- Reaction Setup:
 - Prepare a reaction mixture containing the buffer, purified DesVII, and DesVIII.
 - Pre-incubate the mixture at the desired temperature (e.g., 29°C).



- Initiate the reaction by adding narbonolide and TDP-D-desosamine.
- Enzymatic Reaction and Extraction:
 - Incubate the reaction for a specific time.
 - Extract the macrolide products from the aqueous reaction mixture using an equal volume of an organic solvent like chloroform or ethyl acetate.
 - Vortex the mixture and then centrifuge to separate the phases.
 - Carefully collect the organic layer containing the glycosylated product.
- Product Analysis by HPLC:
 - Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol).
 - Analyze the sample by reverse-phase HPLC using a C18 column and a suitable solvent gradient.
 - Monitor the elution at a wavelength appropriate for the macrolide (e.g., 280 nm).
 - Quantify the amount of narbomycin formed by comparing its peak area to a standard curve.
- Calculation of Enzyme Activity:
 - Determine the specific activity of the DesVII/DesVIII complex as the amount of narbomycin produced per unit time per amount of enzyme.
 - For detailed kinetic studies, systematically vary the concentrations of both narbonolide and TDP-D-desosamine to determine the kinetic parameters for each substrate.

Visualizations Biosynthesis Pathway of Narbomycin



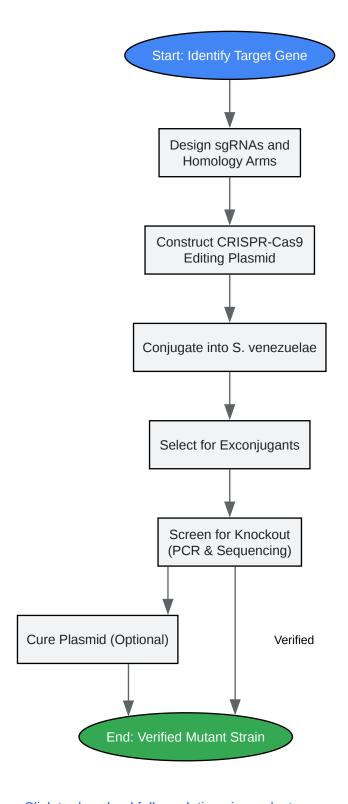


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Caption: The biosynthetic pathway of Narbomycin in Streptomyces venezuelae.

Experimental Workflow for Gene Knockout



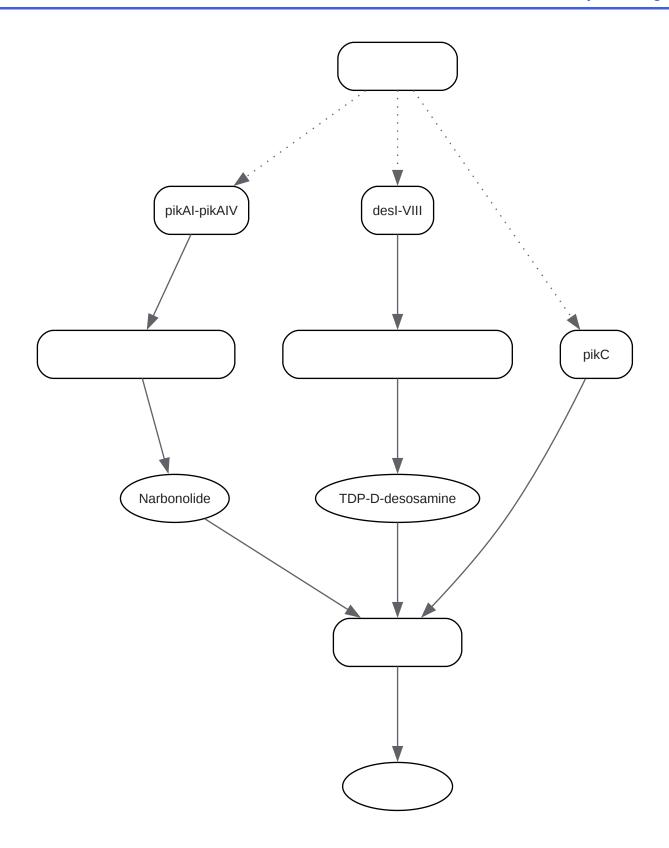


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Caption: A streamlined workflow for CRISPR-Cas9 mediated gene knockout in Streptomyces.

Logical Relationship of Biosynthetic Components





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Caption: The logical relationship between genes, enzymes, and products in **Narbomycin** biosynthesis.



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